molecular formula C14H20N2O2S B2778819 1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea CAS No. 1448066-16-7

1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea

Cat. No. B2778819
CAS RN: 1448066-16-7
M. Wt: 280.39
InChI Key: GLTAIWCZSLZLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea is a chemical compound that has shown potential in scientific research applications. This compound is also known as BMTU and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds using 1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea as a precursor or a structural motif is a significant area of research. For instance, the work by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides illustrates the utility of urea derivatives in creating pseudopeptidic [1,2,4]triazines, showcasing the versatility of urea compounds in organic synthesis (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Interaction with Biological Macromolecules

The interaction of urea derivatives with biological macromolecules is another area of interest. Ajloo et al. (2015) investigated the binding of Schiff bases containing N2O2 donor atoms with calf-thymus DNA, indicating that such compounds, including urea derivatives, could interact with DNA through intercalative modes. This research sheds light on the potential of urea derivatives in the study of drug-DNA interactions and their implications for therapeutic applications (Ajloo, Shabanpanah, Shafaatian, Ghadamgahi, Alipour, Lashgarbolouki, & Saboury, 2015).

Therapeutic Applications

Urea derivatives, including those related to 1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea, have been explored for their therapeutic potential. For instance, Pireddu et al. (2012) identified a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are important targets in cancer therapy. This study demonstrates the potential of urea derivatives in developing novel therapeutic agents (Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, & Lawrence, 2012).

properties

IUPAC Name

1-benzyl-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-18-14(7-8-19-11-14)10-16-13(17)15-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTAIWCZSLZLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea

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